molecular formula C11H8N4S B15214607 4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile CAS No. 75129-07-6

4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B15214607
CAS No.: 75129-07-6
M. Wt: 228.28 g/mol
InChI Key: PFYZBNISSFVAAM-UHFFFAOYSA-N
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Description

4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of thioxopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate aryl aldehydes, thiourea, and malononitrile under basic conditions. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its predicted activity as an apoptosis agonist.

    Industry: Utilized in the development of new dyes and materials for solar energy

Mechanism of Action

The mechanism of action of 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound is predicted to act as an apoptosis agonist, which means it can induce programmed cell death in cancer cells. This activity is likely mediated through the activation of specific signaling pathways that regulate apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Properties

CAS No.

75129-07-6

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

4-amino-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H8N4S/c12-6-8-9(7-4-2-1-3-5-7)14-11(16)15-10(8)13/h1-5H,(H3,13,14,15,16)

InChI Key

PFYZBNISSFVAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=S)N2)N)C#N

Origin of Product

United States

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